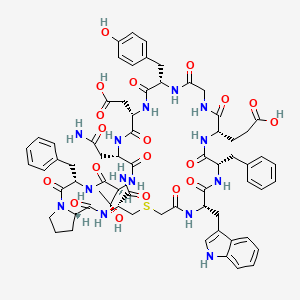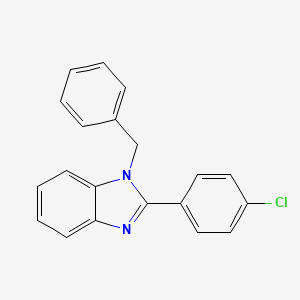
2-Methylbutanal-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylbutanal-13C2, also known as 2-Methylbutyraldehyde-13C2, is a stable isotope-labeled compound. It is a derivative of 2-Methylbutanal, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in research and development, particularly in the field of drug development as a tracer for quantitation .
准备方法
Synthetic Routes and Reaction Conditions
2-Methylbutanal-13C2 can be synthesized through the incorporation of carbon-13 labeled ethyl 2-methylbutanoate. The synthetic route involves the use of stable heavy isotopes of carbon, which are incorporated into the molecular structure during the synthesis process .
Industrial Production Methods
The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure the incorporation of the carbon-13 isotope. The production process is carefully controlled to maintain the purity and stability of the compound .
化学反应分析
Types of Reactions
2-Methylbutanal-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methylbutanoic acid.
Reduction: 2-Methylbutanol.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
2-Methylbutanal-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Employed in the study of metabolic processes and enzyme activities.
Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Used in the production of flavor compounds and as a biomarker for non-invasive surveillance of pathogens
作用机制
The mechanism of action of 2-Methylbutanal-13C2 involves its incorporation into molecular structures as a labeled compound. The carbon-13 isotope acts as a tracer, allowing researchers to track the compound’s behavior in various chemical and biological processes. This helps in understanding the molecular targets and pathways involved in these processes .
相似化合物的比较
2-Methylbutanal-13C2 can be compared with other similar compounds such as:
2-Methylbutanal: The non-labeled version of the compound.
3-Methylbutanal: Another branched-chain aldehyde with similar properties.
2-Methylpropanal: A related compound with a different branching structure.
The uniqueness of this compound lies in its carbon-13 labeling, which makes it particularly useful for research applications that require precise tracking and quantitation .
属性
分子式 |
C5H10O |
|---|---|
分子量 |
88.12 g/mol |
IUPAC 名称 |
2-methyl(3,4-13C2)butanal |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/i1+1,3+1 |
InChI 键 |
BYGQBDHUGHBGMD-ZKDXJZICSA-N |
手性 SMILES |
CC([13CH2][13CH3])C=O |
规范 SMILES |
CCC(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)










![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)

